molecular formula C8H8BrCl B1273143 5-Bromo-2-chloro-m-xylene CAS No. 206559-40-2

5-Bromo-2-chloro-m-xylene

Cat. No. B1273143
M. Wt: 219.5 g/mol
InChI Key: PKTXUGAXFJNLQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated xylenes, such as the one mentioned, typically involves steps like aromatic bromination, nucleophilic substitution, and further halogenation. For instance, the synthesis of 2,5-Bis(bromomethyl)-terephthalonitrile starts with p-xylene and involves bromination in the presence of iodine as a catalyst, followed by a nucleophilic substitution with CuCN, and a final bromination step with N-bromosuccinimide (NBS) . Although the exact synthesis of 5-Bromo-2-chloro-m-xylene is not described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated xylenes can be studied using techniques like vibrational spectroscopy and density functional theory (DFT) calculations. For example, the vibrational spectra of 3-bromo-o-xylene were analyzed using FTIR and FT-Raman, and DFT calculations helped in understanding the geometrical parameters and spectral intensities . These methods could be used to analyze the molecular structure of 5-Bromo-2-chloro-m-xylene to predict its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions of halogenated xylenes can be complex, as seen in the photoreaction of 5-bromo-1,3-dimethyluracil with 1,4-xylene, which yields a mixture of aryl-substituted uracils . The presence of acid can influence the formation of different isomers. This suggests that the reactivity of 5-Bromo-2-chloro-m-xylene could also be influenced by the reaction conditions, such as the presence of acids or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated xylenes can be deduced from their molecular structure and the electronic properties. For instance, the UV-Vis spectral analysis and HOMO-LUMO calculations of 3-bromo-o-xylene confirm the charge shift within the molecular system . Similar analyses could provide insights into the reactivity, stability, and electronic properties of 5-Bromo-2-chloro-m-xylene. The natural bond orbital analysis and molecular electrostatic potential mapping are also valuable in understanding the interactions within the molecule and with other species .

Scientific Research Applications

Application 1: Preparation of Substituted 2,2’-Bis(Diphenylphosphanylmethyl)-1,1’-Binaphthyl Derivatives

  • Summary of the Application : 5-Bromo-2-chloro-m-xylene is used in the synthesis of substituted 2,2’-bis(diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . These compounds are often used as ligands in metal-catalyzed reactions.
  • Results or Outcomes : The outcomes of these reactions are the formation of substituted 2,2’-bis(diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . The exact yield and other quantitative data are not provided in the sources.

Application 2: Preparation of o-Tolyl-3,5-Xylyl Ether

  • Summary of the Application : 5-Bromo-2-chloro-m-xylene is also used to prepare o-tolyl-3,5-xylyl ether by reacting with o-cresol .
  • Results or Outcomes : The outcome of this reaction is the formation of o-tolyl-3,5-xylyl ether . The exact yield and other quantitative data are not provided in the sources.

Safety And Hazards

5-Bromo-2-chloro-m-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Relevant Papers The relevant papers for 5-Bromo-2-chloro-m-xylene can be found at Sigma-Aldrich and ChemicalBook .

properties

IUPAC Name

5-bromo-2-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTXUGAXFJNLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370793
Record name 5-Bromo-2-chloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-m-xylene

CAS RN

206559-40-2
Record name 5-Bromo-2-chloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Tang, H Noda, M Shibasaki - Angewandte Chemie, 2023 - Wiley Online Library
… The use of a chloro group at the 2-position was necessary for the selective radical bromination of 5-bromo-2-chloro-m-xylene 6. Following a procedure similar to that used for the …
Number of citations: 4 onlinelibrary.wiley.com

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